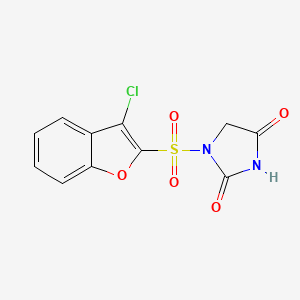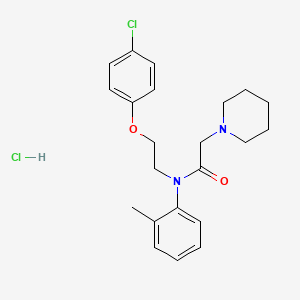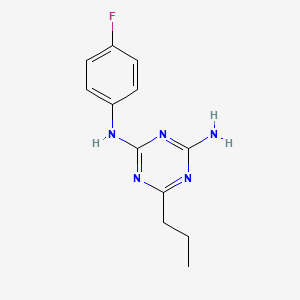
Maesaquinone
Vue d'ensemble
Description
Maesaquinone is a natural product found in Maesa japonica and Maesa lanceolata . It has the molecular formula C26H42O4 .
Synthesis Analysis
The synthesis of Maesaquinone involves protection of the second hydroxyl with a MOM (methoxymethyl) group and deprotection in two steps, HBr for the OMOM and HClO4 for the OMe group .Molecular Structure Analysis
The IUPAC name for Maesaquinone is 2,5-dihydroxy-3-methyl-6-[(E)-nonadec-14-enyl]cyclohexa-2,5-diene-1,4-dione . The molecular weight is 418.6 g/mol . The InChI and SMILES strings provide more detailed structural information .Physical And Chemical Properties Analysis
Maesaquinone has a molecular weight of 418.6 g/mol and a molecular formula of C26H42O4 . Other properties like XLogP3-AA, Hydrogen Bond Donor Count, and Hydrogen Bond Acceptor Count can also be found .Applications De Recherche Scientifique
Inhibition of Mitochondrial Electron Transport Chain
Maesaquinone has been found to inhibit the mitochondrial electron transport chain at a level before cytochrome C, which is crucial for understanding its impact on cellular respiration and energy production. This property is significant for research in bioenergetics and could have implications for the development of insecticides or other mitochondrial-targeting drugs .
Uncoupling of Mitochondria
Research has shown that Maesaquinone can uncouple mitochondria, leading to a disruption in the proton gradient and ATP synthesis. This uncoupling effect is valuable for studying mitochondrial dysfunction and could be relevant in the context of diseases that involve mitochondrial abnormalities .
Respiratory Inhibition in Insects
The compound has been investigated for its effects on the respiration of mitochondria isolated from various insects, such as Glossina morsitans morsitans and Schistoscerca gregaria. Understanding how Maesaquinone affects insect respiration can aid in the development of new pest control strategies .
Inhibitor of Plant Mitochondrial Respiratory Enzymes
Maesaquinone acts as an inhibitor of plant mitochondrial respiratory enzymes that interact with ubiquinone. This inhibition is crucial for studying plant metabolism and could have agricultural applications, such as developing herbicides or studying stress responses in plants .
Orientations Futures
Mécanisme D'action
Target of Action
Maesaquinone primarily targets the mitochondrial respiratory enzymes that react with ubiquinone . These enzymes play a crucial role in the energy production process within cells, particularly in the electron transport chain.
Mode of Action
Maesaquinone interacts with its targets by inhibiting both cytochrome and alternative pathway activities in the mitochondria . This inhibition is the result of maesaquinone’s interaction with the mitochondrial respiratory enzymes .
Biochemical Pathways
The affected biochemical pathways are those involved in mitochondrial respiration. Maesaquinone’s inhibitory action on the cytochrome and alternative pathway activities disrupts the normal flow of electrons within the electron transport chain . This disruption can have significant downstream effects on cellular energy production.
Result of Action
The molecular and cellular effects of maesaquinone’s action are primarily seen in its inhibition of mitochondrial respiration. By inhibiting both cytochrome and alternative pathway activities, maesaquinone disrupts the normal functioning of the electron transport chain, which can lead to a decrease in cellular energy production .
Action Environment
Environmental factors can influence the action, efficacy, and stability of maesaquinone. For example, the compound’s effect on insect flight muscle mitochondria has been studied, showing that maesaquinone and other plant quinones can uncouple mitochondria, affecting the respiration rate . This suggests that the compound’s action can vary depending on the biological environment in which it is present.
Propriétés
IUPAC Name |
2,5-dihydroxy-3-methyl-6-[(E)-nonadec-14-enyl]cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25(29)23(27)21(2)24(28)26(22)30/h6-7,27,30H,3-5,8-20H2,1-2H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFNZITZGVWLFK-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/CCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Maesaquinone | |
CAS RN |
19833-20-6 | |
| Record name | Maesaquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019833206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19833-20-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



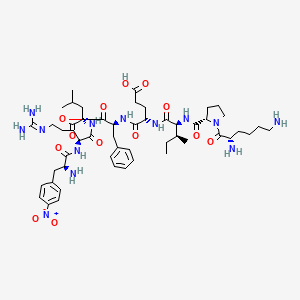
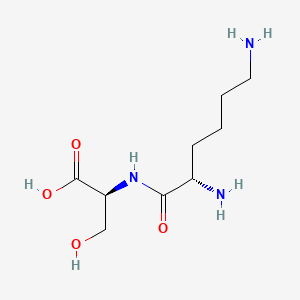
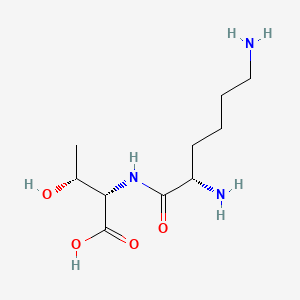

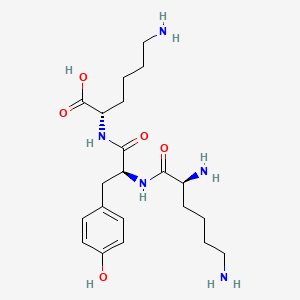



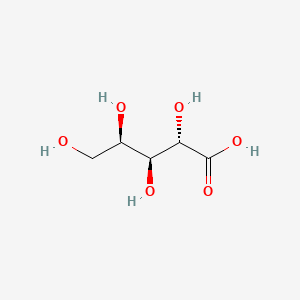
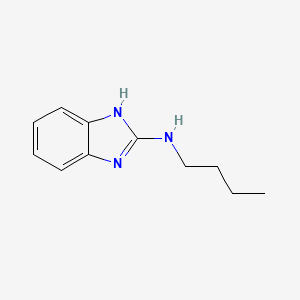
![[1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-](/img/structure/B1675834.png)
